2-(3-Ethyl-benzylsulfanyl)-ethylamine
Description
2-(3-Ethyl-benzylsulfanyl)-ethylamine is a sulfur-containing ethylamine derivative characterized by a benzylsulfanyl group substituted with a 3-ethyl moiety. For example, the synthesis of 2-(3-trifluoromethyl-benzylsulfanyl)-ethylamine (PubChem) involves nucleophilic substitution between benzylthiol derivatives and ethylamine intermediates . Similarly, the Pictet–Spengler condensation method used for tetrahydroisoquinoline (THIQ) derivatives (e.g., starting from 2-(3-hydroxy-4-methoxyphenyl)-ethylamine) highlights the role of ethylamine precursors in constructing complex heterocycles .
Applications of such compounds are inferred to include medicinal chemistry intermediates, given the use of analogous ethylamine derivatives in synthesizing bioactive molecules (e.g., morphinan intermediates , indole-carboxamide inhibitors ).
Properties
IUPAC Name |
2-[(3-ethylphenyl)methylsulfanyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-2-10-4-3-5-11(8-10)9-13-7-6-12/h3-5,8H,2,6-7,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCUWBFIFGUITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CSCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-benzylsulfanyl)-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethylbenzyl chloride and ethylamine.
Reaction: The 3-ethylbenzyl chloride undergoes a nucleophilic substitution reaction with ethylamine in the presence of a base such as sodium hydroxide.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Ethyl-benzylsulfanyl)-ethylamine might involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Using automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-benzylsulfanyl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-benzylsulfanyl)-ethylamine depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It could modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering cell signaling.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares key structural and physicochemical features of 2-(3-Ethyl-benzylsulfanyl)-ethylamine with similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
